

# Assessing the Clinical Benefit of Buparlisib in Published Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Buparlisib** (BKM120), an oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, has been investigated across a spectrum of solid tumors, targeting a critical pathway in tumorigenesis.[1][2] This guide provides a comprehensive analysis of **Buparlisib**'s clinical trial data, offering a comparative perspective against alternative therapies and detailing the experimental frameworks of pivotal studies.

## Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**Buparlisib** functions by inhibiting all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ), which are crucial enzymes in the PI3K/AKT/mTOR signaling cascade.[1][3] This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[2] By binding to the ATP-binding pocket of PI3K, **Buparlisib** blocks the downstream signaling, theoretically leading to an anti-tumor effect.[1]





Click to download full resolution via product page

Diagram 1: Buparlisib's Inhibition of the PI3K/AKT/mTOR Pathway.



# Clinical Trials in Hormone Receptor-Positive (HR+), HER2-Negative Advanced Breast Cancer

**Buparlisib** in combination with fulvestrant was investigated in the BELLE-2 and BELLE-3 trials for postmenopausal women with HR+, HER2- advanced breast cancer.

#### **BELLE-2 Trial**

The BELLE-2 trial evaluated **Buparlisib** plus fulvestrant in patients who had progressed on or after aromatase inhibitor therapy.[4]

Experimental Protocol: This was a randomized, double-blind, placebo-controlled, multicenter phase 3 trial.[4] Patients were randomized 1:1 to receive either **Buparlisib** (100 mg/day) or a placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).[4] Stratification was based on PI3K pathway activation status and the presence of visceral disease.[5] The primary endpoint was progression-free survival (PFS).[4]

#### **BELLE-3 Trial**

The BELLE-3 trial assessed the efficacy of **Buparlisib** plus fulvestrant in a similar patient population that had also progressed on or after treatment with an mTOR inhibitor.[6]

Experimental Protocol: A randomized, double-blind, placebo-controlled, multicenter phase 3 study where patients were randomized 2:1 to receive **Buparlisib** (100 mg/day) or placebo, with fulvestrant administered as in the BELLE-2 trial.[6] Randomization was stratified by the presence of visceral disease.[6] The primary endpoint was progression-free survival.[6]

### **Comparative Efficacy and Safety**



| Trial                              | Treatment<br>Arm            | Comparator<br>Arm        | Median PFS<br>(months)          | Hazard<br>Ratio (95%<br>CI)                | Key Grade<br>≥3 Adverse<br>Events (%)                   |
|------------------------------------|-----------------------------|--------------------------|---------------------------------|--------------------------------------------|---------------------------------------------------------|
| BELLE-2[4]                         | Buparlisib +<br>Fulvestrant | Placebo +<br>Fulvestrant | 6.9                             | 0.78 (0.67-<br>0.89)                       | Increased<br>ALT/AST,<br>Hyperglycemi<br>a, Rash        |
| BELLE-3[6]                         | Buparlisib +<br>Fulvestrant | Placebo +<br>Fulvestrant | 3.9                             | 0.67 (0.53-<br>0.84)                       | Increased ALT/AST, Hyperglycemi a, Hypertension         |
| SOLAR-1<br>(Alpelisib)[2]<br>[7]   | Alpelisib +<br>Fulvestrant  | Placebo +<br>Fulvestrant | 11.0                            | 0.65 (0.50-<br>0.85)                       | Hyperglycemi<br>a, Rash,<br>Diarrhea                    |
| BOLERO-2<br>(Everolimus)<br>[8][9] | Everolimus +<br>Exemestane  | Placebo +<br>Exemestane  | 7.8 (local) /<br>11.0 (central) | 0.45 (0.38-<br>0.54) / 0.38<br>(0.31-0.48) | Stomatitis,<br>Anemia,<br>Dyspnea,<br>Hyperglycemi<br>a |

Conclusion for Breast Cancer: While **Buparlisib** showed a statistically significant improvement in PFS in both the BELLE-2 and BELLE-3 trials, the benefit was modest and accompanied by significant toxicity, which ultimately led to the discontinuation of its development for breast cancer.[6][10] In comparison, Alpelisib (in PIK3CA-mutated patients) and Everolimus have demonstrated more substantial improvements in PFS.[2][7][8][9]

# Clinical Trials in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)

**Buparlisib** was evaluated in combination with paclitaxel for patients with HNSCC who had progressed after platinum-based chemotherapy.



#### **BERIL-1 Trial**

This phase 2 trial provided initial evidence for the combination of **Buparlisib** and paclitaxel.[11]

Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled phase 2 study in patients with recurrent or metastatic HNSCC who had progressed on or after one platinum-based chemotherapy regimen.[11] Patients were randomized 1:1 to receive **Buparlisib** (100 mg once daily) or placebo, in combination with paclitaxel (80 mg/m² on days 1, 8, 15, and 22 of a 28-day cycle).[11]

#### **BURAN Trial**

This was the confirmatory phase 3 trial following the promising results of BERIL-1.[12][13]

Experimental Protocol: A randomized, open-label, multicenter phase 3 trial comparing daily **Buparlisib** (100 mg) plus weekly paclitaxel (80 mg/m²) to weekly paclitaxel alone.[14] The study enrolled patients with refractory, recurrent, or metastatic HNSCC who had progressed after prior anti-PD-1/PD-L1 therapy, with or without platinum-based chemotherapy.[14] The primary endpoint was overall survival (OS).[14]





Click to download full resolution via product page

Diagram 2: Generalized Experimental Workflow for HNSCC Trials.

### **Comparative Efficacy and Safety**



| Trial                                         | Treatment<br>Arm           | Comparator<br>Arm        | Median OS<br>(months)               | Hazard<br>Ratio (95%<br>CI) | Key Grade<br>≥3 Adverse<br>Events (%)                   |
|-----------------------------------------------|----------------------------|--------------------------|-------------------------------------|-----------------------------|---------------------------------------------------------|
| BERIL-1                                       | Buparlisib +<br>Paclitaxel | Placebo +<br>Paclitaxel  | 10.4                                | 0.72 (0.49-<br>1.04)        | Hyperglycemi<br>a, Anemia,<br>Neutropenia               |
| BURAN[15]                                     | Buparlisib +<br>Paclitaxel | Paclitaxel<br>Alone      | Did not meet<br>primary<br>endpoint | N/A                         | Consistent with previous findings                       |
| CheckMate<br>141<br>(Nivolumab)<br>[1][3][16] | Nivolumab                  | Investigator's<br>Choice | 7.5                                 | 0.70 (0.51-<br>0.96)        | Fatigue,<br>Anemia,<br>Dyspnea                          |
| EXTREME<br>(Cetuximab)<br>[17][18]            | Cetuximab +<br>Chemo       | Chemotherap<br>y Alone   | 10.1                                | 0.80 (0.64-<br>0.99)        | Neutropenia,<br>Anemia,<br>Thrombocyto<br>penia, Sepsis |

Conclusion for HNSCC: The phase 2 BERIL-1 trial showed promising results, however, the phase 3 BURAN trial did not meet its primary endpoint of improving overall survival.[15] Alternative treatments such as the immune checkpoint inhibitor Nivolumab and the EGFR inhibitor Cetuximab in combination with chemotherapy have demonstrated a survival benefit in this patient population.[1][3][16][17][18]

### Overall Assessment of Buparlisib's Clinical Benefit

Across multiple clinical trials and tumor types, **Buparlisib** has demonstrated modest efficacy. While it has shown some activity, particularly in combination with other agents, its clinical utility has been consistently hampered by a challenging toxicity profile. The development of **Buparlisib** for breast cancer has been halted, and its future in HNSCC is uncertain following the results of the BURAN trial.[6][10][15] The clinical landscape for the treatment of HR+, HER2- breast cancer and recurrent/metastatic HNSCC has evolved with the approval of more effective and better-tolerated targeted therapies and immunotherapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib -BJMO [bjmo.be]
- 3. CheckMate 141: 1-Year Update and Subgroup Analysis of Nivolumab as First-Line Therapy in Patients with Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buparlisib plus fulvestrant in postmenopausal women with hormone-receptor-positive, HER2-negative, advanced breast cancer progressing on or after mTOR inhibition (BELLE-3): a randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Everolimus plus exemestane as first-line therapy in HR+, HER2- advanced breast cancer in BOLERO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus plus exemestane as first-line therapy in HR<sup>+</sup>, HER2<sup>-</sup> advanced breast cancer in BOLERO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Everolimus Plus Exemestane in Postmenopausal Patients with HR+ Breast Cancer: BOLERO-2 Final Progression-Free Survival Analysis [escholarship.org]
- 11. Buparlisib and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ichgcp.net [ichgcp.net]
- 14. ascopubs.org [ascopubs.org]
- 15. The BURAN Study of Buparlisib in Patients With Recurrent or Metastatic HNSCC [clin.larvol.com]
- 16. DSpace [repository.icr.ac.uk]
- 17. Cetuximab plus platinum-based chemotherapy in head and neck squamous cell carcinoma: a randomized, double-blind safety study comparing cetuximab produced from two manufacturing processes using the EXTREME study regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Evidence-Based Treatment Options in Recurrent and/or Metastatic Squamous
   Cell Carcinoma of the Head and Neck [frontiersin.org]
- To cite this document: BenchChem. [Assessing the Clinical Benefit of Buparlisib in Published Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683897#assessing-the-clinical-benefit-of-buparlisib-in-published-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com